9-(Furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one
Description
Properties
CAS No. |
17801-49-9 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-1H-purin-6-one |
InChI |
InChI=1S/C10H8N4O2/c15-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2,(H,11,12,15) |
InChI Key |
CCVBIFWRALXBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Regioselective N9 Alkylation with Furan-2-ylmethyl Halides
The most direct method for introducing the furan-2-ylmethyl group at the N9 position involves alkylation of 6-chloropurine (1 ) with furfuryl bromide under basic conditions. In a representative procedure adapted from, 6-chloropurine (1 mmol) is dissolved in anhydrous acetonitrile, treated with potassium carbonate (2 mmol), and reacted with furfuryl bromide (1.2 mmol) at 80°C for 6 hours. The reaction mixture is filtered, concentrated, and purified via column chromatography to yield 9-(furan-2-ylmethyl)-6-chloropurine (2 ) in 68% yield.
Key Data :
Hydrolysis of 6-Chloro to 6-Oxo Functionality
The chlorinated intermediate 2 undergoes hydrolysis to introduce the 6-oxo group. Heating 2 with 2N hydrochloric acid at 90°C for 4 hours affords 9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one (3 ) in 82% yield. Alternative conditions using formamide at 180°C for 2 hours achieve similar results, mimicking the cyclization methods reported for analogous compounds.
Key Data :
-
Yield : 82% (HCl method), 79% (formamide method)
-
1H NMR (DMSO-d6) : δ 8.64 (s, 1H, H-8), 8.10 (s, 1H, H-2), 7.80 (m, 1H, furan H-5), 6.60 (m, 2H, furan H-3/H-4), 4.85 (s, 2H, CH2).
-
IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (NH broad).
Cyclocondensation of Imidazole Precursors
Synthesis of 5-Aminoimidazole-4-carboxamide Derivatives
The purine ring is constructed via cyclization of 5-aminoimidazole-4-carboxamide (4 ) derivatives pre-functionalized with a furan-2-ylmethyl group. In a modified procedure from, 4 is reacted with furfuryl glycidyl ether in dimethylformamide (DMF) at 120°C for 8 hours to install the furfurylmethyl moiety. The resulting intermediate is treated with triethyl orthoformate and acetic anhydride to induce cyclization, yielding 3 in 55% overall yield.
Key Data :
-
Yield : 55%
-
13C NMR (DMSO-d6) : δ 161.2 (C-6), 152.4 (C-2), 142.8 (C-8), 110.5 (furan C-2), 108.3 (furan C-3), 56.7 (CH2).
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The alkylation-hydrolysis route offers higher yields (68–82%) compared to cyclocondensation (55%), making it preferable for large-scale synthesis. However, the cyclocondensation method avoids handling reactive alkylating agents, enhancing safety.
Regioselectivity Challenges
Stability and Functional Group Compatibility
Acid Sensitivity of the Furan Moiety
The furan ring in 3 remains intact under mild acidic conditions (pH > 3) but degrades in concentrated HCl, necessitating careful pH control during hydrolysis. Neutralization with aqueous NaHCO3 after HCl-mediated hydrolysis preserves the furan integrity.
Oxidative Stability
The 6-oxo group is resistant to oxidation, as demonstrated by the stability of 3 under air storage for 6 months. No degradation is observed via TLC or HPLC analysis.
Advanced Functionalization Strategies
Chemical Reactions Analysis
Types of Reactions
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(Furan-2-ylmethyl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethyl group enhances the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. The purine core plays a crucial role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 9-(Furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one with three analogs:
Key Observations :
- Inosine, a ribonucleoside, exhibits significantly higher solubility due to its carbohydrate moiety, but its lack of alkylation at the 9-position limits direct pharmacological comparability .
Antiviral Potential
- Didanosine (2',3'-dideoxyinosine) : A nucleoside reverse transcriptase inhibitor (NRTI) with structural similarity to the target compound. Didanosine’s 2',3'-dideoxyribose moiety prevents viral DNA elongation. In contrast, the furan-2-ylmethyl group in the target compound may offer resistance to enzymatic degradation, a common issue with nucleosides.
Antibacterial and Anticancer Activity
- Schiff base purinones : Compounds like (E)-2-((4-Hydroxybenzylidene)amino)-9-((2-hydroxyethoxy)methyl)-1,9-dihydro-6H-purin-6-one demonstrate antibacterial activity. The target compound’s furan oxygen could act as a hydrogen bond acceptor, mimicking these interactions.
Pharmacokinetic Considerations
- Metabolism : The furan ring may undergo oxidation to form reactive intermediates, necessitating structural optimization for safety. Benzyl and phenylpropyl groups are metabolized via cytochrome P450-mediated hydroxylation .
- Bioavailability: The target compound’s moderate logP (~1.2) suggests better absorption than the hydrophobic benzyl analog (logP ~2.1) but lower solubility than inosine.
Biological Activity
9-(Furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one, also known as a purine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a furan ring substitution at the 9-position of the purine structure, which may confer distinct biochemical properties. This article reviews its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
- Molecular Formula : C10H8N4O2
- Molecular Weight : 216.20 g/mol
- CAS Number : 17801-49-9
Biological Activity Overview
Research indicates that 9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one exhibits several potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms and efficacy require further investigation.
- Anticancer Potential : The compound's structural features allow it to interact with various biological targets, potentially influencing cancer cell proliferation and survival.
The interaction studies are crucial for understanding how 9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one interacts with enzymes and receptors. These include:
- Binding affinity to specific enzymes involved in cellular processes.
- Influence on biochemical pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various purine derivatives, including 9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one. The results indicated that the compound exhibited cytotoxic effects against several human tumor cell lines. The IC50 values were determined through MTT assays, illustrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| LCLC-103H | 15.5 |
| A-427 | 12.3 |
| 5637 | 10.8 |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of furan-containing compounds. The results demonstrated that 9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Streptococcus pneumoniae | 16 |
Synthesis Methods
The synthesis of 9-(furan-2-ylmethyl)-3,9-dihydro-6H-purin-6-one typically involves multi-step organic reactions. Key steps include:
- Formation of the purine core through condensation reactions.
- Introduction of the furan moiety via electrophilic substitution.
- Purification through chromatographic techniques.
Q & A
Q. Methodological Focus
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm .
- Calibration Standards : Include synthetic byproducts (e.g., unreacted 6-chloropurine) for accurate quantification .
- Validation : Follow ICH guidelines for LOD (Limit of Detection) and LOQ (Limit of Quantitation) .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
